N-(Benzenesulfonyl)-N-hydroxybenzenesulfonamide
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Overview
Description
N-(Benzenesulfonyl)-N-hydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of a benzenesulfonyl group and a hydroxybenzenesulfonamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzenesulfonyl)-N-hydroxybenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydroxylamine. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{OH} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(Benzenesulfonyl)-N-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(Benzenesulfonyl)-N-hydroxybenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-N-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar biological activities but lacking the hydroxy group.
N-Hydroxybenzenesulfonamide: Similar structure but without the benzenesulfonyl group.
Sulfanilamide: A well-known sulfonamide antibiotic with a different substitution pattern.
Uniqueness: N-(Benzenesulfonyl)-N-hydroxybenzenesulfonamide is unique due to the presence of both the benzenesulfonyl and hydroxybenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5700-23-2 |
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Molecular Formula |
C12H11NO5S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H11NO5S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
FZYBVTVCZRBLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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